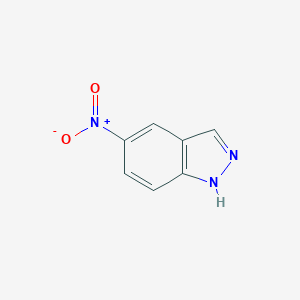

5-Nitroindazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 14.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5032. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)6-1-2-7-5(3-6)4-8-9-7/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGURAYTCUVDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049316 | |

| Record name | 5-Nitroindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow odorless powder; [Eastman Kodak MSDS] | |

| Record name | 5-Nitroindazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

14.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811413 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vapor Pressure |

0.0000128 [mmHg] | |

| Record name | 5-Nitroindazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5401-94-5 | |

| Record name | 5-Nitroindazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5401-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitroindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005401945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitroindazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04534 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Nitroindazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indazole, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Nitroindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitroindazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROINDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/235Y7P37ZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 5-Nitroindazole

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of this compound. The information is intended for use in research, drug discovery, and development.

Core Chemical Identity

This compound is a heterocyclic aromatic organic compound. Its structure consists of a bicyclic system where a benzene (B151609) ring is fused to a pyrazole (B372694) ring, with a nitro group substituted at position 5.[1] This scaffold is of significant interest in medicinal chemistry, serving both as a bioactive molecule itself and as a crucial intermediate for the synthesis of more complex derivatives.[1][2]

The presence of the indazole core and the electron-withdrawing nitro group gives the molecule properties of a polar heteroaromatic compound.[1]

Chemical Structure and Identifiers

The structural and identifying information for this compound is summarized below.

| Identifier | Value |

| IUPAC Name | 5-nitro-1H-indazole[3] |

| CAS Number | 5401-94-5[3][4][5] |

| Molecular Formula | C₇H₅N₃O₂[3][4][5] |

| Molecular Weight | 163.13 g/mol [3][4][5] |

| Canonical SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])C=NN2[1][3] |

| InChI Key | WSGURAYTCUVDQL-UHFFFAOYSA-N[1][3] |

| Synonyms | 5-Nitro-1H-indazole, 5-NI[3][4] |

Physicochemical Properties

This compound is typically a yellow to light-orange crystalline solid at room temperature.[1][4] It is stable under normal storage conditions.[1][6] Key quantitative properties are detailed in the table below.

| Property | Value |

| Appearance | White to Yellow/Beige or light yellow crystalline powder.[1] |

| Melting Point | 204 - 212 °C[2][4][6] |

| Boiling Point | 383.3 °C at 760 mmHg (Predicted)[6] |

| Density | 1.525 ± 0.06 g/cm³ (Predicted)[6] |

| Water Solubility | Sparingly soluble (14.2 µg/mL).[1][6] |

| pKa | 11.71 ± 0.40 (Predicted)[1] |

| LogP | 2.0[6] |

| Storage Temperature | Room Temperature, sealed in a dry place.[1][7] |

Synthesis and Reactivity

This compound is primarily synthesized through diazotization and cyclization reactions. It serves as a versatile intermediate in organic synthesis.

Synthetic Routes

Common methods for the preparation of this compound include:

-

From 2-Amino-5-nitrotoluene: This classic route involves the diazotization of 2-amino-5-nitrotoluene in glacial acetic acid with sodium nitrite (B80452), followed by intramolecular cyclization.[6][8]

-

From 2-Methyl-4-nitroaniline (B30703): A similar approach uses the diazotization of 2-methyl-4-nitroaniline in acetic acid.[9]

-

From 2-Fluoro-5-nitrobenzaldehyde: This method involves a condensation reaction with hydrazine (B178648) hydrate (B1144303) in DMF.[9]

The nitration of indazole itself can also yield this compound, though control of regioselectivity is crucial.[1] Further nitration of this compound can produce dinitroindazoles, such as 3,5-dinitroindazole and 2,5-dinitroindazole.[10][11]

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Amino-5-nitrotoluene

This protocol is adapted from the procedure published in Organic Syntheses.[6][8]

-

Dissolution: In a 5-liter round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

-

Diazotization: Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water. Add this solution all at once to the stirred acetic acid solution. Maintain the temperature below 25°C during this addition, using an ice bath if necessary.

-

Reaction: Continue stirring for 15 minutes to complete the diazotization. If any yellow precipitate (presumed diazoamino compound) forms, it should be filtered and discarded.

-

Cyclization: Allow the reaction solution to stand at room temperature for 3 days.

-

Concentration: Concentrate the solution on a steam bath under reduced pressure until further evaporation is difficult.

-

Isolation: Stir the residue with 200 ml of water and filter the crude product. Wash the filter cake thoroughly with cold water.

-

Drying & Purification: Dry the crude material in an oven at 80–90°C. The crude product (typically 47–57 g, 80–96% yield) can be purified by recrystallization from approximately 650 ml of boiling methanol (B129727) with decolorizing charcoal.

-

Final Product: The recrystallized product appears as pale yellow needles with a melting point of 208–209°C.[8] The final yield is typically 42–47 g (72–80%).[6][8]

Biological Activity and Mechanism of Action

The primary and most well-documented biological activity of this compound is its role as a selective inhibitor of neuronal nitric oxide synthase (nNOS).[1]

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Nitric oxide (NO) is a critical signaling molecule in the nervous system, synthesized from L-arginine by the enzyme nitric oxide synthase (NOS). There are three main isoforms of NOS: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3).

This compound demonstrates selectivity for the neuronal isoform, nNOS.[1] Its mechanism of action involves blocking the production of nitric oxide, which plays a role in various neurological processes.[1] This inhibition is achieved by competing with both the substrate L-arginine and the cofactor tetrahydrobiopterin (B1682763) at the enzyme's active site. The inhibition of nNOS by this compound has made it a valuable tool in neuroscience research for studying the roles of NO in excitotoxicity and neurodegenerative diseases.[12][13]

Caption: Inhibition of the nNOS pathway by this compound.

Scaffold for Drug Development

Beyond its direct activity, this compound is a key building block for synthesizing derivatives with a wide range of therapeutic potential.[2] The nitroindazole scaffold has been explored for:

-

Antiparasitic Agents: Derivatives have shown significant activity against Trichomonas vaginalis (trichomonacidal), Trypanosoma cruzi (antichagasic), and Acanthamoeba castellanii.[14][15][16][17] The mechanism is often linked to the nitro group, which can induce oxidative stress in the parasites.[18]

-

Antineoplastic Agents: Certain this compound derivatives have demonstrated moderate activity against tumor cell lines such as TK-10 and HT-29.[14][15]

-

Kinase Inhibitors: The indazole ring is a versatile scaffold in medicinal chemistry for developing various enzyme inhibitors.[1]

For example, specific derivatives have shown potent activity against A. castellanii trophozoites, with IC₅₀ values lower than the reference drug chlorhexidine (B1668724) digluconate.[16]

Experimental Protocol: nNOS Inhibition Assay (Citrulline Formation)

This is a representative protocol to measure the inhibitory effect of this compound on nNOS activity. The assay quantifies the conversion of [³H]L-arginine to [³H]L-citrulline.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 1 mM MgCl₂, and 0.5 mM CaCl₂).

-

Prepare solutions of nNOS enzyme, L-arginine (spiked with [³H]L-arginine), NADPH, calmodulin, and tetrahydrobiopterin (BH₄).

-

Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the reaction buffer, NADPH, calmodulin, BH₄, and the desired concentration of this compound or vehicle control.

-

Add the nNOS enzyme to the mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the [³H]L-arginine solution.

-

Incubate the reaction for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Reaction Termination and Separation:

-

Stop the reaction by adding a stop buffer (e.g., 20 mM HEPES, pH 5.5, with 2 mM EDTA).

-

Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex AG 50W-X8) pre-equilibrated with the stop buffer. The positively charged, unreacted [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will flow through.

-

-

Quantification:

-

Collect the eluate containing [³H]L-citrulline.

-

Measure the radioactivity in the eluate using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [³H]L-citrulline produced.

-

Plot the enzyme activity against the concentration of this compound to determine the IC₅₀ value.

-

Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety precautions are required when handling this compound.

GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[19][20] |

| Skin Irritation (Category 2) | H315: Causes skin irritation.[19][20] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[19][20] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation.[19][20] |

This is an aggregated GHS classification and may not be exhaustive.[6]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[19][21]

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles (conforming to EN166 or NIOSH standards).[19][21][22]

-

Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[19][21][22]

-

Respiratory Protection: Avoid formation and inhalation of dust. If ventilation is inadequate, use a NIOSH or EN 149 approved respirator.[21][22]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[19][22]

First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[20][22]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[19][22]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[19][20]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[19][20][22]

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[19][21][22]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[19]

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. macsenlab.com [macsenlab.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. 5401-94-5|5-Nitro-1H-indazole|BLD Pharm [bldpharm.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. usbio.net [usbio.net]

- 11. This compound | 5401-94-5 [chemicalbook.com]

- 12. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 13. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological properties of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. digibug.ugr.es [digibug.ugr.es]

- 17. Activity profile of two this compound derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. watson-int.com [watson-int.com]

- 20. Page loading... [wap.guidechem.com]

- 21. This compound(5401-94-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Synthesis of 5-Nitroindazole Derivatives: A Technical Guide

Introduction: The indazole scaffold is a privileged bicyclic heterocycle in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Among its substituted variants, 5-nitroindazole derivatives are particularly significant building blocks for the development of new therapeutic agents. The presence of the nitro group at the 5-position modulates the electronic properties of the ring system and serves as a key handle for further functionalization. These derivatives have demonstrated potential as antiprotozoal, antineoplastic, and neuroprotective agents, including for the treatment of Alzheimer's disease. This technical guide provides an in-depth overview of the primary synthetic routes to this compound and its derivatives, complete with detailed experimental protocols, comparative data, and workflow visualizations for researchers and professionals in drug development.

Core Synthetic Strategies

The synthesis of the this compound core is predominantly achieved through two robust and widely adopted methodologies: the diazotization of 2-methyl-4-nitroaniline (B30703) and the intramolecular cyclization of arylhydrazones derived from activated fluoro-aromatic compounds. Each strategy offers distinct advantages regarding starting material availability, substrate scope, and reaction conditions.

Route 1: Diazotization of 2-Methyl-4-nitroaniline

One of the most traditional and effective methods for the preparation of the parent this compound is the diazotization of 2-methyl-4-nitroaniline (also known as 5-nitro-o-toluidine), followed by intramolecular cyclization. This reaction proceeds by converting the primary amino group into a diazonium salt, which then undergoes a ring-closing reaction. The process is typically carried out in glacial acetic acid.

Core Mechanism of Action: Inhibition of Nitric Oxide Synthase

An In-depth Technical Guide to the Mechanism of Action of 5-Nitroindazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a primary focus on its role as an inhibitor of Nitric Oxide Synthase (NOS). This document synthesizes available data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development efforts.

This compound is recognized primarily for its inhibitory effects on nitric oxide synthase (NOS), the enzyme family responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathophysiological processes.[1]

The Nitric Oxide Synthase (NOS) Family

There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS1): Found primarily in nervous tissue, it plays a role in neurotransmission.

-

Endothelial NOS (eNOS or NOS3): Located in the endothelium, it is crucial for regulating vascular tone.

-

Inducible NOS (iNOS or NOS2): Expressed by immune cells in response to inflammatory stimuli, it is involved in host defense.

All three isoforms catalyze the five-electron oxidation of a guanidino nitrogen of L-arginine to produce nitric oxide and L-citrulline.[2]

Mechanism of NOS Inhibition by this compound

This compound acts as an inhibitor of NOS.[3][4] While detailed kinetic studies for this compound are not as prevalent in the literature as for its analogue, 7-nitroindazole (B13768), the proposed mechanism involves competition at the enzyme's active site. The indazole ring structure is thought to mimic the substrate, L-arginine, allowing it to bind to the active site and block the synthesis of nitric oxide. For the related compound, 7-nitroindazole, inhibition is competitive with both the L-arginine substrate and the cofactor tetrahydrobiopterin (B1682763) (BH4).[3]

Caption: this compound inhibits NOS, blocking L-arginine conversion to NO.

Quantitative Data on NOS Inhibition

Specific IC50 and Ki values for this compound across the three NOS isoforms are not consistently reported in the available literature. However, data for the closely related and extensively studied compound, 7-nitroindazole (7-NI) , provides a valuable reference for the inhibitory profile of this class of compounds.[5]

Table 1: Inhibitory Potency of 7-Nitroindazole against NOS Isoforms

| NOS Isoform | Enzyme Source | Parameter | Value (µM) | Reference |

| nNOS | Bovine Brain | IC50 | 2.5 | [5] |

| nNOS | Bovine Brain | Ki | 0.16 | [5] |

| iNOS | Murine Macrophages | IC50 | 20 | [5] |

| iNOS | Murine Macrophages | Ki | 1.6 | [5] |

| eNOS | Bovine Endothelium | IC50 | 0.8 | [5] |

| eNOS | Bovine Endothelium | Ki | 0.8 | [5] |

Note: Lower IC50 and Ki values indicate higher inhibitory potency. Variations in experimental conditions can influence absolute values.

Role of this compound Derivatives in Indoleamine 2,3-Dioxygenase (IDO) Inhibition

While this compound itself is not primarily identified as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), its structural scaffold has been utilized in the development of potent IDO1 inhibitors.[6]

The IDO1 Pathway

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.[7] Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses T-cell function and promotes immune tolerance, allowing cancer cells to evade the immune system.[8]

Caption: this compound derivatives can inhibit the IDO1 enzyme.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of NOS inhibitors like this compound.

NOS Inhibition Assay: [³H]-L-Arginine to [³H]-L-Citrulline Conversion

This is a classic and highly sensitive method for measuring NOS activity by quantifying the formation of [³H]-L-citrulline from [³H]-L-arginine.[1][9]

Principle: NOS converts L-arginine to L-citrulline. By using radiolabeled L-arginine, the activity of the enzyme can be determined by measuring the amount of radiolabeled L-citrulline produced. The positively charged [³H]-L-arginine is separated from the neutral [³H]-L-citrulline using a cation-exchange resin.

Detailed Protocol:

-

Enzyme Preparation: Prepare tissue homogenates or purified/recombinant NOS enzymes in a suitable homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Centrifuge to obtain the supernatant containing the enzyme.

-

Reaction Mixture Preparation (on ice): For each reaction, prepare a mixture containing:

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)

-

1 mM NADPH

-

10 µM FAD

-

10 µM FMN

-

10 µM Tetrahydrobiopterin (BH4)

-

1 mM CaCl₂

-

10 µg/mL Calmodulin

-

[³H]-L-arginine (approx. 0.1 µCi)

-

Varying concentrations of this compound (or vehicle control).

-

-

Reaction Initiation: Add the enzyme preparation to the reaction mixture to a final volume of 100 µL.

-

Incubation: Incubate the reaction tubes at 37°C for 15-30 minutes. The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding 1 mL of ice-cold stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).

-

Separation of Citrulline:

-

Apply the entire reaction mixture to a column containing 1 mL of Dowex 50W-X8 (Na⁺ form) cation-exchange resin, pre-equilibrated with the stop buffer.

-

The unreacted [³H]-L-arginine (positively charged) binds to the resin, while the [³H]-L-citrulline (neutral) flows through.

-

Wash the column with 2 mL of water and collect the eluate.

-

-

Quantification:

-

Add the eluate to a scintillation vial with an appropriate scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Calculate the amount of [³H]-L-citrulline formed and plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Caption: A typical workflow for a NOS inhibition assay.

Griess Assay for Nitrite (B80452) Determination

This colorimetric assay is a common method for indirectly measuring NO production by quantifying nitrite (NO₂⁻), one of its stable breakdown products in aqueous solution.[10]

Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound that can be quantified by measuring its absorbance at 540-570 nm.

Detailed Protocol:

-

Cell Culture: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS, at 1 µg/mL) to induce iNOS expression and NO production. Include appropriate controls (untreated, vehicle, and positive inhibitor).

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Sample Collection: Collect the cell culture supernatant for nitrite measurement.

-

Griess Reaction:

-

In a new 96-well plate, add 50 µL of the collected supernatant to each well.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

-

-

Incubation and Measurement: Incubate for 10 minutes at room temperature until a purple/magenta color develops. Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by this compound.

Other Reported Biological Activities

In addition to NOS inhibition, this compound and its derivatives have been investigated for other potential therapeutic applications, including:

-

Antiparasitic Activity: Derivatives have shown significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11][12]

-

Neuroprotection: As an nNOS inhibitor, it has been studied for its potential to protect against neurotoxicity in models of neurological diseases.[1]

-

Anticancer Properties: The development of this compound derivatives as IDO1 inhibitors highlights its potential as a scaffold for anticancer drug discovery.[6]

Conclusion

This compound is a well-established inhibitor of nitric oxide synthase, with a mechanism of action centered on blocking the enzyme's active site. While specific isoform selectivity data for this compound is limited, the related compound 7-nitroindazole shows preference for nNOS and eNOS over iNOS. Furthermore, the this compound scaffold is a valuable template for developing inhibitors of other key therapeutic targets, such as IDO1. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced mechanisms and potential applications of this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with bound compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. usbio.net [usbio.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]

- 8. 4,5-Disubstituted 1,2,3-triazoles: Effective Inhibition of Indoleamine 2,3-Dioxygenase 1 Enzyme Regulates T cell Activity and Mitigates Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of NOS Activity by Conversion of Radiolabeled Arginine to Citrulline Using Ion-Exchange Separation | Springer Nature Experiments [experiments.springernature.com]

- 10. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 11. Activity profile of two this compound derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New potent this compound derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The 5-Nitroindazole Scaffold: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-nitroindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the diverse therapeutic potential of this compound derivatives, with a primary focus on their antiparasitic, anticancer, and antimicrobial properties. This document summarizes key quantitative data, details essential experimental protocols for activity assessment, and visualizes the underlying mechanisms of action and experimental workflows.

Introduction

Indazole, a bicyclic heteroaromatic compound, and its derivatives have garnered significant attention in drug discovery due to their diverse pharmacological profiles. The introduction of a nitro group at the 5-position of the indazole ring has been shown to be a critical modification, often enhancing or conferring potent biological activities. This guide consolidates the current scientific knowledge on the this compound scaffold, offering a valuable resource for researchers engaged in the development of novel therapeutics.

Antiparasitic Activity

Derivatives of the this compound scaffold have demonstrated remarkable efficacy against a range of protozoan parasites, positioning them as promising candidates for the development of new antiparasitic agents.

Anti-trypanosomal Activity

Numerous studies have highlighted the potent activity of this compound derivatives against Trypanosoma cruzi, the etiological agent of Chagas disease. These compounds have shown efficacy against different life cycle stages of the parasite, including epimastigotes and intracellular amastigotes.[1][2][3]

Table 1: In Vitro Anti-Trypanosoma cruzi Activity of this compound Derivatives

| Compound | Parasite Stage | IC50 (µM) | Reference |

| Derivative 16 | Epimastigotes | 0.49 | [2] |

| Derivative 16 | Amastigotes | 0.41 | [2] |

| Derivative 24 | Epimastigotes | 5.75 | [2] |

| Derivative 24 | Amastigotes | 1.17 | [2] |

| Derivative 11 | Epimastigotes | 1.00 - 8.75 | [3] |

| Derivative 12 | Epimastigotes | 1.00 - 8.75 | [3] |

| Derivative 14 | Epimastigotes | 1.00 - 8.75 | [3] |

| Derivative 17 | Epimastigotes | 1.00 - 8.75 | [3] |

Anti-leishmanial Activity

This compound derivatives have also been identified as potent agents against various Leishmania species. Their activity against both promastigote and amastigote forms suggests their potential for treating different forms of leishmaniasis.

Other Antiparasitic Activities

The antiparasitic spectrum of 5-nitroindazoles extends to other protozoa. Notably, certain derivatives have shown significant activity against Trichomonas vaginalis and Acanthamoeba castellanii.[4][5] For instance, derivatives 8, 9, and 10 were found to be more effective against A. castellanii trophozoites than the reference drug chlorhexidine, with IC50 values below 5 µM.[5]

Mechanism of Antiparasitic Action

The primary mechanism of antiparasitic action for this compound derivatives is believed to involve the bioreduction of the nitro group by parasitic nitroreductases. This process generates reactive nitrogen species, such as nitro anion radicals, which induce oxidative stress and damage essential biomolecules within the parasite, ultimately leading to cell death.[6]

Caption: Proposed mechanism of antiparasitic action of 5-nitroindazoles.

Anticancer Activity

The this compound scaffold has demonstrated significant potential in the development of novel anticancer agents. Derivatives have shown cytotoxic activity against various cancer cell lines, including TK-10 (renal) and HT-29 (colon).[4][7]

Table 2: In Vitro Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Activity | Reference |

| Derivative 8 | TK-10, HT-29 | Moderate antineoplastic activity | [4] |

| Derivative 10 | TK-10, HT-29 | Moderate antineoplastic activity | [4] |

| Derivative 11 | TK-10, HT-29 | Moderate antineoplastic activity | [4] |

Mechanism of Anticancer Action

The anticancer mechanism of this compound derivatives is multifaceted and appears to involve the inhibition of key signaling pathways that are often dysregulated in cancer. In silico studies have identified this compound as a potential multi-targeted inhibitor of cyclin-dependent kinase 2 (CDK2) and transferase kinases, which are crucial for cell cycle progression and signal transduction.[8] Furthermore, there is evidence suggesting the involvement of the PI3K/Akt and MAPK signaling pathways.

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. This compound derivatives may exert their anticancer effects by inhibiting key components of this pathway, thereby promoting apoptosis and inhibiting cell proliferation.

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. Inhibition of components of the MAPK pathway by this compound derivatives could be another mechanism contributing to their anticancer effects.

Caption: Potential inhibition of the MAPK signaling pathway.

Antimicrobial Activity

In addition to their antiparasitic properties, this compound derivatives have shown promise as antimicrobial agents, with activity against both bacteria and fungi.

Table 3: In Vitro Antimicrobial Activity of this compound Acetamides

| Compound Substitution | Target Organism | MIC (µg/mL) | Reference |

| Fluorine and morpholine | Mycobacterium tuberculosis H37Rv | 1.6 | [9] |

| Ethyl and methoxy (B1213986) substituted anilines | Aspergillus niger | 50 | [9] |

| Ethyl and methoxy substituted anilines | Candida albicans | 50 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[1]

Caption: Workflow of the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Protocol:

-

Serial Dilution: Prepare two-fold serial dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10][11]

In Vitro Anti-Trypanosoma cruzi Assay

This assay evaluates the efficacy of compounds against the intracellular amastigote stage of T. cruzi.

Protocol:

-

Cell Culture: Culture host cells (e.g., L929 fibroblasts or Vero cells) in a 96-well plate.

-

Infection: Infect the host cells with trypomastigotes of T. cruzi.

-

Compound Treatment: After infection, treat the cells with different concentrations of the this compound derivative.

-

Incubation: Incubate the plates for a specified period (e.g., 96 hours).

-

Quantification: Fix and stain the cells, and determine the number of intracellular amastigotes per cell to calculate the IC50 value.

In Vitro Anti-leishmanial Assay

This assay assesses the activity of compounds against the intracellular amastigote stage of Leishmania.

Protocol:

-

Macrophage Culture: Plate peritoneal macrophages from mice in a 24-well plate with coverslips.

-

Infection: Infect the macrophages with Leishmania promastigotes.

-

Compound Treatment: After infection, treat the cells with various concentrations of the this compound derivative.

-

Incubation: Incubate the plates for 72 hours.

-

Quantification: Fix and stain the coverslips and determine the percentage of infected macrophages and the number of amastigotes per macrophage to calculate the IC50 value.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The extensive research into its antiparasitic, anticancer, and antimicrobial activities has provided a strong foundation for further drug discovery efforts. The detailed experimental protocols and mechanistic insights presented in this guide are intended to facilitate and accelerate the research and development of new drugs based on this important chemical scaffold. Future work should focus on optimizing the structure-activity relationships, elucidating more detailed mechanisms of action, and evaluating the in vivo efficacy and safety of lead compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Activity profile of two this compound derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New potent this compound derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi | MDPI [mdpi.com]

- 10. Broth microdilution - Wikipedia [en.wikipedia.org]

- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Nitroindazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the History, Synthesis, and Therapeutic Potential of a Versatile Heterocyclic Scaffold

Introduction

5-Nitroindazole is a heterocyclic aromatic organic compound that has garnered significant attention in medicinal chemistry and drug development. Its unique chemical structure, characterized by an indazole core substituted with a nitro group at the fifth position, imparts a range of biological activities, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, encompassing its history, synthesis, physicochemical properties, and diverse applications in drug discovery, with a particular focus on its roles as an antiprotozoal agent, a potential therapeutic for Alzheimer's disease, and a neuronal nitric oxide synthase (nNOS) inhibitor.

Historical Overview

The synthesis of this compound was first reported in the early 20th century, with more significant advancements in its chemistry and applications emerging in the 1940s and 1950s. Initially explored as part of broader investigations into the functionalization of the indazole ring system, its potential in medicinal chemistry has been increasingly recognized in recent decades. It serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1]

Physicochemical and Chemical Properties

This compound is a crystalline solid, typically appearing as pale yellow needles or powder.[2] It is sparingly soluble in water but shows better solubility in polar organic solvents. The presence of the electron-withdrawing nitro group significantly influences its chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅N₃O₂ | [3] |

| Molar Mass | 163.13 g/mol | [3] |

| Melting Point | 204-208 °C | [2] |

| Appearance | Pale yellow crystalline powder | [2] |

| Solubility | Sparingly soluble in water | [2] |

Synthesis of this compound and Its Derivatives

Several synthetic routes have been established for the preparation of this compound and its derivatives.

Synthesis of this compound

A common and well-established method for the synthesis of this compound is through the diazotization of 2-amino-5-nitrotoluene.[2] Another effective method involves the reaction of 2-fluoro-5-nitrobenzaldehyde (B1301997) with hydrazine (B178648) hydrate.[4]

Synthesis of this compound Derivatives

The this compound scaffold can be readily functionalized to generate a diverse library of derivatives. Common synthetic strategies include N-alkylation and substitution at other positions of the indazole ring to modulate the compound's physicochemical properties and biological activity.

Applications in Medicinal Chemistry and Drug Development

The this compound core is a privileged scaffold in drug discovery, with its derivatives exhibiting a broad spectrum of therapeutic activities.

Antiprotozoal Activity

This compound derivatives have demonstrated significant activity against a range of protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease), Leishmania species, and Acanthamoeba castellanii.[5][6][7]

The primary mechanism of antiprotozoal activity is believed to involve the enzymatic reduction of the nitro group by parasitic nitroreductases. This bioactivation generates reactive nitroso and hydroxylamine (B1172632) intermediates, as well as other radical species, which are cytotoxic to the parasite.[8][9] These reactive species can induce oxidative stress and damage essential biomolecules such as DNA, proteins, and lipids, leading to parasite death.[8]

Table 2: In Vitro Anti-Trypanosoma cruzi Activity of Selected this compound Derivatives

| Compound | IC₅₀ (µM) on Epimastigotes | IC₅₀ (µM) on Amastigotes | Selectivity Index (SI) | Reference(s) |

| Derivative A | 5.2 | 1.8 | >10 | [7] |

| Derivative B | 3.8 | 0.9 | >25 | [7] |

| Benznidazole (Ref) | 12.5 | 2.5 | 10 | [7] |

Alzheimer's Disease

Derivatives of this compound are being investigated as potential multi-target agents for the treatment of Alzheimer's disease. These compounds have been shown to inhibit key enzymes implicated in the pathology of the disease, namely acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase 1 (BACE1).[10][11] By inhibiting cholinesterases, these compounds can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function. Inhibition of BACE1, a key enzyme in the production of amyloid-β peptides, can potentially reduce the formation of amyloid plaques, a hallmark of Alzheimer's disease.

Table 3: Cholinesterase and BACE1 Inhibitory Activity of Selected this compound Derivatives

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | BACE1 IC₅₀ (µM) | Reference(s) |

| Derivative C | 0.8 | 1.5 | 5.2 | [10] |

| Derivative D | 1.2 | 2.1 | 7.8 | [10] |

| Donepezil (Ref) | 0.02 | 3.5 | - | [10] |

Neuronal Nitric Oxide Synthase (nNOS) Inhibition and Neuroprotection

Certain this compound derivatives are potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[12] Overproduction of nitric oxide (NO) by nNOS is implicated in neurodegenerative processes. By inhibiting nNOS, these compounds can reduce excessive NO levels, thereby exerting neuroprotective effects. This makes them promising candidates for the treatment of neurological disorders where excitotoxicity and NO-mediated damage play a role.[7][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activities of this compound derivatives.

Synthesis of this compound from 2-Amino-5-nitrotoluene

Materials:

-

2-amino-5-nitrotoluene

-

Glacial acetic acid

-

Sodium nitrite (B80452)

-

Deionized water

-

Decolorizing charcoal

-

5-L round-bottomed flask with mechanical stirrer

-

Ice bath

-

Filtration apparatus

-

Oven

Procedure:

-

Dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid in a 5-L round-bottomed flask equipped with a mechanical stirrer.[2]

-

Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water.[2]

-

Cool the acetic acid solution to 15-20 °C in an ice bath.[2]

-

Add the sodium nitrite solution all at once to the stirred acetic acid solution, ensuring the temperature does not rise above 25 °C.[2]

-

Continue stirring for 15 minutes to complete the diazotization.[2]

-

Allow the solution to stand at room temperature for 3 days.[2]

-

Concentrate the solution on a steam bath under reduced pressure.[2]

-

Add 200 ml of water to the residue and transfer to a beaker to form a slurry.[2]

-

Filter the crude product, wash thoroughly with cold water, and dry in an oven at 80-90 °C.[2]

-

Recrystallize the crude product from 650 ml of boiling methanol using 5 g of decolorizing charcoal to obtain pale yellow needles of this compound.[2]

In Vitro Anti-Trypanosoma cruzi Activity Assay

Materials:

-

Trypanosoma cruzi epimastigotes

-

Liver Infusion Tryptose (LIT) medium supplemented with fetal bovine serum (FBS)

-

96-well microplates

-

Test compounds (this compound derivatives) and reference drug (e.g., benznidazole)

-

Resazurin (B115843) solution

-

Plate reader (fluorometric or colorimetric)

Procedure:

-

Culture T. cruzi epimastigotes in LIT medium at 28 °C to the mid-logarithmic growth phase.[14]

-

Seed the epimastigotes into 96-well plates at a density of 1 x 10⁶ parasites/mL in fresh medium.[14]

-

Add serial dilutions of the test compounds and reference drug to the wells. Include a no-drug control.

-

Incubate the plates at 28 °C for 72 hours.[14]

-

Add resazurin solution to each well and incubate for a further 24 hours.

-

Measure the fluorescence (560 nm excitation/590 nm emission) or absorbance (570 nm) using a plate reader.

-

Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the compound concentration.[14]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

96-well microplates

-

Test compounds and reference inhibitor (e.g., donepezil)

-

Microplate reader (412 nm)

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.[2]

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to the respective wells.[2]

-

Add the AChE solution to initiate the reaction (except in the blank).

-

Incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C).[12]

-

Add the ATCI solution to all wells to start the colorimetric reaction.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader in kinetic mode.[2]

-

Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value from the dose-response curve.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

Materials:

-

Purified recombinant nNOS enzyme

-

L-Arginine (substrate)

-

NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4) as cofactors

-

Calmodulin

-

Griess Reagent (for nitrite detection)

-

96-well microplates

-

Test compounds

-

Microplate reader (540 nm)

Procedure:

-

Prepare a reaction mixture containing buffer, L-arginine, and all cofactors.[15]

-

Add serial dilutions of the test compounds to the wells of a 96-well plate.[15]

-

Add the purified nNOS enzyme to initiate the reaction.

-

Incubate the plate at 37 °C for a defined period (e.g., 60 minutes).[15]

-

Stop the reaction and add Griess Reagent to each well to measure the amount of nitrite produced (a stable metabolite of NO).[15]

-

Measure the absorbance at 540 nm.[15]

-

Calculate the percentage of nNOS inhibition and determine the IC₅₀ value.

Conclusion

This compound and its derivatives represent a highly versatile and promising class of compounds in the field of drug discovery. Their rich history and well-established synthetic routes provide a solid foundation for the development of novel therapeutic agents. The diverse biological activities, including potent antiprotozoal effects, dual inhibition of key enzymes in Alzheimer's disease, and selective inhibition of neuronal nitric oxide synthase for neuroprotection, highlight the significant potential of this scaffold. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore and optimize this compound-based compounds, paving the way for the development of new and effective treatments for a range of challenging diseases. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly unlock new therapeutic opportunities.

References

- 1. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activity profile of two this compound derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]

- 13. med.nyu.edu [med.nyu.edu]

- 14. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 15. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]

5-Nitroindazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroindazole is a heterocyclic aromatic organic compound that has garnered significant attention in the fields of neuroscience, oncology, and infectious disease research. Its utility as a selective inhibitor of neuronal nitric oxide synthase (nNOS) and as a scaffold for the development of novel therapeutic agents, including kinase inhibitors and anti-parasitic drugs, makes a thorough understanding of its physicochemical properties and biological activities essential for researchers. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and a visualization of its role in key signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity. A summary of its key quantitative data is presented below.

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅N₃O₂ | [1][2] |

| Molecular Weight | 163.13 g/mol | [1][2] |

| Melting Point | 204-213 °C | [3][4][5] |

| Boiling Point | 383.3 ± 15.0 °C (Predicted) | [6][7] |

| pKa | 11.71 ± 0.40 (Predicted) | [7][8] |

| Water Solubility | 14.2 µg/mL (at pH 7.4) | [1] |

| LogP | 2 | [9] |

| Appearance | Yellow to light brown crystalline powder or needles | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings and the development of new research avenues. The following sections provide established protocols for the synthesis of this compound and general methods for the determination of its key physicochemical properties.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the diazotization of 2-amino-5-nitrotoluene followed by intramolecular cyclization.[3][10]

Materials:

-

2-amino-5-nitrotoluene

-

Glacial acetic acid

-

Sodium nitrite (B80452)

-

Deionized water

-

Decolorizing charcoal

-

5-L round-bottomed flask with a mechanical stirrer

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

-

Cool the solution in an ice bath to 15–20°C.

-

Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 mL of water.

-

Add the sodium nitrite solution to the stirred 2-amino-5-nitrotoluene solution all at once. Ensure the temperature does not exceed 25°C during the addition.

-

Continue stirring for 15 minutes to complete the diazotization.

-

Allow the solution to stand at room temperature for 3 days. Any yellow precipitate that forms during this time should be filtered and discarded.

-

Concentrate the reaction mixture on a steam bath under reduced pressure until spattering begins.

-

Add 200 mL of water to the residue and stir to form a smooth slurry.

-

Filter the crude product, wash it thoroughly with cold water, and dry it in an oven at 80–90°C. The crude material typically melts at 204–206°C.

-

For purification, recrystallize the crude product from 650 mL of boiling methanol using 5 g of decolorizing charcoal.

-

Filter the hot solution and allow the filtrate to cool, yielding pale yellow needles of this compound.

-

Dry the purified crystals. The recrystallized product should have a melting point of 208–209°C.[3]

Determination of Physicochemical Properties

The following are general experimental protocols that can be applied to determine the physicochemical properties of this compound.

Melting Point Determination (Capillary Method): [11][12]

-

Finely powder a small amount of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a rate of 10-20°C per minute for a rapid preliminary measurement.

-

For an accurate measurement, repeat with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This range is the melting point.

Solubility Determination (Shake-Flask Method): [13]

-

Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

pKa Determination (UV-Vis Spectrophotometry):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Add a small, constant aliquot of the this compound stock solution to each buffer solution to create a series of solutions with varying pH.

-

Measure the UV-Vis absorbance spectrum of each solution.

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

Plot the absorbance at these wavelengths against the pH.

-

The resulting titration curve will be sigmoidal, and the pKa can be determined from the inflection point of the curve.

Biological Activity and Signaling Pathways

This compound and its derivatives have been shown to interact with several key biological pathways, making them valuable tools for research and potential therapeutic leads.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

This compound is a known inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neurons. NO is a critical signaling molecule involved in various physiological and pathological processes in the nervous system. Overproduction of NO by nNOS has been implicated in neurodegenerative diseases.

Caption: Inhibition of the nNOS pathway by this compound.

Multi-Targeted Kinase Inhibition in Cancer

Recent studies have identified this compound as a potential multi-targeted inhibitor in lung cancer, simultaneously targeting several kinases involved in cell proliferation and growth.[14] This multi-targeted approach could offer advantages over single-target therapies by potentially overcoming drug resistance.

Caption: Multi-target inhibition of cancer-related kinases by this compound.

Mechanism of Action in Chagas Disease

Derivatives of this compound have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[4][5][9] The proposed mechanism of action involves the generation of reactive oxygen species (ROS) within the parasite, leading to oxidative stress and ultimately apoptosis.

Caption: Proposed mechanism of action of this compound derivatives against T. cruzi.

Conclusion

This compound possesses a unique combination of physicochemical properties and biological activities that make it a compound of significant interest for researchers in drug discovery and development. Its role as a selective nNOS inhibitor, a potential multi-targeted kinase inhibitor, and a scaffold for anti-parasitic agents highlights its versatility. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further investigation and application of this valuable molecule in scientific research.

References

- 1. This compound | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. New potent this compound derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. This compound-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. davjalandhar.com [davjalandhar.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. Identification of this compound as a multitargeted inhibitor for CDK and transferase kinase in lung cancer: a multisampling algorithm-based structural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activity profile of two this compound derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Nitroindazole

Abstract: This technical guide provides a comprehensive overview of 5-Nitroindazole (CAS No: 5401-94-5), a heterocyclic aromatic organic compound with significant applications in neuroscience research and as a building block in medicinal chemistry. This document details its nomenclature, physicochemical properties, synthesis and purification protocols, and its primary mechanism of action as a selective inhibitor of neuronal nitric oxide synthase (nNOS). Furthermore, it explores the broader therapeutic potential of this compound derivatives in various disease areas, including parasitic infections. Safety and handling information are also provided. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Nomenclature and Chemical Identity

This compound is a substituted indazole with a nitro group at the 5-position of the indazole ring.

| Identifier | Value |

| CAS Number | 5401-94-5[1][2][3][4] |

| IUPAC Name | 5-nitro-1H-indazole[2][4] |

| Synonyms | 5-Nitro-1H-indazole, 5-Nitro-1H-benzopyrazole[5] |

| Molecular Formula | C7H5N3O2[1][3][4] |

| Molecular Weight | 163.13 g/mol [1][5] |

| InChI Key | WSGURAYTCUVDQL-UHFFFAOYSA-N[2] |

| SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])C=NN2 |

Physicochemical Properties

This compound is a yellow to light-brown crystalline solid at room temperature. It is sparingly soluble in water but demonstrates better solubility in polar organic solvents like dimethylformamide (DMF), ethanol, and acetone.

| Property | Value | Source |

| Appearance | Yellow to green crystals/powder[3] | Experimental |

| Melting Point | 204-209 °C[1][2] | Experimental |

| Boiling Point | 383.3 ± 15.0 °C | Predicted[5] |

| Density | 1.525 ± 0.06 g/cm³ | Predicted[5] |

| Water Solubility | 14.2 µg/mL | Experimental[4] |

| pKa | 11.71 ± 0.40 | Predicted[5] |

Synthesis and Purification

Several synthetic routes for this compound have been reported. The most common methods involve the diazotization of substituted o-toluidines or the cyclization of 2-fluoro-5-nitrobenzaldehyde (B1301997) with hydrazine (B178648).

Experimental Protocol 1: From 2-Amino-5-nitrotoluene

This method involves the diazotization of 2-amino-5-nitrotoluene followed by intramolecular cyclization.

Materials:

-

2-amino-5-nitrotoluene

-

Glacial acetic acid

-

Sodium nitrite (B80452)

-

Water

-

Decolorizing charcoal

Procedure:

-

Dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid in a 5-L round-bottomed flask equipped with a mechanical stirrer.

-

Cool the solution to 15-20°C in an ice bath.

-

Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water.

-

Add the sodium nitrite solution to the stirred acetic acid solution all at once, ensuring the temperature does not exceed 25°C.[1]

-

Continue stirring for 15 minutes to complete the diazotization.

-

Allow the solution to stand at room temperature for 3 days.

-

Concentrate the solution on a steam bath under reduced pressure.

-

Add 200 mL of water to the residue and stir to form a slurry.

-

Filter the crude product, wash thoroughly with cold water, and dry at 80-90°C. The crude yield is typically 80-96%.[1]

Purification:

-

Recrystallize the crude product from approximately 650 mL of boiling methanol with the addition of 5 g of decolorizing charcoal.

-

Filter the hot solution and allow it to cool to obtain pale yellow needles of this compound.

-

The final yield of the purified product is typically 72-80%, with a melting point of 208-209°C.[1]

Caption: Synthesis of this compound from 2-Amino-5-nitrotoluene.

Experimental Protocol 2: From 2-Fluoro-5-nitrobenzaldehyde

This approach involves the reaction of 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate (B1144303).

Materials:

-

2-fluoro-5-nitrobenzaldehyde

-

Hydrazine hydrate (NH2NH2·H2O)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Water

-

Saturated aqueous sodium chloride

-

Anhydrous magnesium sulfate

Procedure:

-

Add hydrazine hydrate (3.0 mmol) dropwise to a stirred solution of 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in DMF (5 mL) at 23 °C.

-

Stir the reaction mixture continuously at the same temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the complete conversion of the starting material.[5]

-

Upon completion, pour the crude reaction mixture into water and extract with ethyl acetate (2 x 15 mL).

-

Combine the organic phases, wash sequentially with water and saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield pure this compound.[5]

Caption: Synthesis of this compound from 2-Fluoro-5-nitrobenzaldehyde.

Biological Activity and Mechanism of Action

The primary and most well-documented biological activity of this compound is its role as an inhibitor of nitric oxide synthase (NOS).

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

The inhibition of nNOS by this compound blocks the enzyme's catalytic activity, which involves the five-electron oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.

Neuronal Nitric Oxide Signaling Pathway

Nitric oxide is a unique signaling molecule in the central nervous system, acting as a gaseous neurotransmitter. Its synthesis by nNOS is typically triggered by an influx of calcium ions (Ca2+), which bind to calmodulin (CaM), leading to the activation of nNOS.

The NO produced can then diffuse to adjacent cells and activate its primary receptor, soluble guanylate cyclase (sGC). This activation leads to the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that activates protein kinase G (PKG) and other downstream effectors. This pathway is implicated in various physiological processes, including synaptic plasticity, learning, and memory.

This compound exerts its effect by directly inhibiting nNOS, thereby reducing the production of NO and attenuating the downstream signaling cascade.

Caption: Inhibition of the nNOS pathway by this compound.

Experimental Protocol: nNOS Inhibition Assay (Griess Assay)

This in vitro assay measures the inhibitory effect of a compound on NOS activity by quantifying nitrite, a stable product of NO oxidation.

Materials:

-

Purified recombinant nNOS enzyme

-

L-arginine (substrate)

-

NADPH (cofactor)

-

Other cofactors (FAD, FMN, tetrahydrobiopterin)

-

This compound (test inhibitor)

-

Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction buffer containing L-arginine and all necessary cofactors.

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a 96-well plate, add the this compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding the purified nNOS enzyme to each well (except the negative control).

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the enzymatic reaction.

-